molecular formula C7H9N B3321155 4-Methyl(~13~C_6_)aniline CAS No. 1313734-69-8

4-Methyl(~13~C_6_)aniline

Cat. No.: B3321155
CAS No.: 1313734-69-8
M. Wt: 113.109 g/mol
InChI Key: RZXMPPFPUUCRFN-WBJZHHNVSA-N
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Description

4-Methyl(~13~C6)aniline is a carbon-13 isotopically labeled derivative of 4-methylaniline (p-toluidine), where six carbon atoms in the benzene ring are replaced with the stable isotope $^{13}\text{C}$. The compound retains the core structure of 4-methylaniline (C$6$H$5$NH$_2$ with a methyl group at the para position) but is distinguished by its isotopic labeling, which enables precise tracking in analytical methods such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) .

Properties

IUPAC Name

4-methyl(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N/c1-6-2-4-7(8)5-3-6/h2-5H,8H2,1H3/i2+1,3+1,4+1,5+1,6+1,7+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZXMPPFPUUCRFN-WBJZHHNVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[13C]1=[13CH][13CH]=[13C]([13CH]=[13CH]1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90745993
Record name 4-Methyl(~13~C_6_)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90745993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.109 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1313734-69-8
Record name 4-Methyl(~13~C_6_)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90745993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1313734-69-8
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Chemical Reactions Analysis

Types of Reactions

4-Methyl(~13~C_6_)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Methyl(~13~C_6_)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methyl(~13~C_6_)aniline involves its interaction with various molecular targets. In biological systems, it can act as a substrate for enzymes, leading to the formation of reactive intermediates. These intermediates can interact with cellular components, affecting metabolic pathways and cellular functions .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Physical Properties

Property 4-Methyl(~13~C$_6$)aniline Aniline (C$6$H$5$NH$_2$) 4-Methoxyaniline 4-Nitroaniline
Molecular Weight 113.12 (with $^{13}\text{C}$) 93.13 123.15 138.12
Substituent Methyl (-CH$_3$) None Methoxy (-OCH$_3$) Nitro (-NO$_2$)
Basicity (pK$_a$) ~4.6 (similar to 4-methylaniline) 4.6 ~5.3 (weaker base) ~1.0 (strongly acidic)
Solubility Low in water; high in organic solvents Slightly soluble in water Moderate Low
Boiling Point ~184°C (similar to aniline) 184°C 245°C 332°C

Key Observations :

  • The methyl group in 4-methylaniline increases hydrophobicity compared to aniline, reducing water solubility.
  • Electron-donating groups (e.g., -CH$3$, -OCH$3$) slightly enhance basicity compared to electron-withdrawing groups (e.g., -NO$_2$) .

Reactivity in Chemical Reactions

Schiff Base Reactions

Studies using Kinnow peel powder as a green catalyst compared yields of Schiff base derivatives (Table 1) :

Reactant Combination Average Yield (%)
Aniline + Benzaldehyde 85
4-Methoxyaniline + Benzaldehyde 72
4-Methylaniline + 4-Methylbenzaldehyde Not Reported

Insights :

  • Aniline derivatives with electron-donating groups (e.g., -CH$_3$) show lower yields than unsubstituted aniline due to steric hindrance and reduced nucleophilicity .
Reaction with OH Radicals

Kinetic studies reveal the following rate constants ($k_{\text{total}}$) at 300 K :

Compound $k_{\text{total}}$ (cm$^3$/s)
Aniline $1.2 \times 10^{-10}$
4-Methylaniline $2.04 \times 10^{-11}$
Toluene (C$6$H$5$CH$_3$) $1.8 \times 10^{-12}$

Mechanistic Insights :

  • The amino group (-NH$_2$) in aniline enhances reactivity with OH radicals via H-abstraction pathways.
  • The methyl group in 4-methylaniline slightly reduces reactivity compared to aniline but increases it relative to toluene due to resonance stabilization .
Pharmaceutical Chemistry
  • 4-Methylaniline Derivatives: Substitution at the 4-position (e.g., 4-methyl-3-(morpholinosulfonyl)aniline) enhances antagonistic activity in drug candidates targeting nuclear receptors .
  • Isotopic Labeling : $^{13}\text{C}$-labeled 4-methylaniline enables tracking of drug metabolites in pharmacokinetic studies .
Environmental Monitoring
  • Carbofuran Detection : 4-Methylaniline reacts with sodium nitrate to form diazonium salts for spectrophotometric pesticide detection (λ = 470 nm) .

Environmental and Toxicological Profiles

Compound Toxicity Profile Environmental Persistence
4-Methylaniline Carcinogenic; bioaccumulates in lipids Moderate (degrades via OH radicals)
Aniline Toxic to aquatic life; mutagenic High
4-Nitroaniline Highly toxic; resistant to degradation Very High

Key Findings :

  • The methyl group in 4-methylaniline increases lipophilicity, raising bioaccumulation risks compared to aniline .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methyl(~13~C_6_)aniline
Reactant of Route 2
4-Methyl(~13~C_6_)aniline

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